N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a 2,4-dichlorophenyl group and a 2-methyl-2-adamantyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and 2-methyl-2-adamantyl acetic acid.
Amidation Reaction: The 2,4-dichloroaniline is reacted with 2-methyl-2-adamantyl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Studied for its interactions with biological systems, including its effects on enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide involves:
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-adamantylacetamide: Lacks the methyl group on the adamantyl moiety.
N-(2,4-dichlorophenyl)-2-(2-ethyl-2-adamantyl)acetamide: Contains an ethyl group instead of a methyl group on the adamantyl moiety.
Uniqueness
N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide is unique due to the presence of the 2-methyl-2-adamantyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methyl-2-adamantyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c1-19(13-5-11-4-12(7-13)8-14(19)6-11)10-18(23)22-17-3-2-15(20)9-16(17)21/h2-3,9,11-14H,4-8,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYGIIOISPLDEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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